Cas no 20028-72-2 (6-fluoroquinazolin-2-amine)

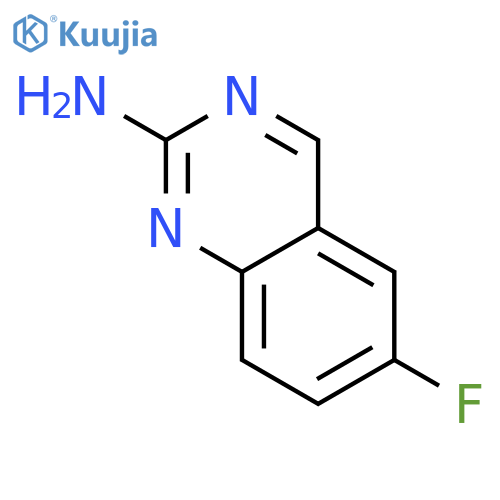

6-fluoroquinazolin-2-amine structure

商品名:6-fluoroquinazolin-2-amine

6-fluoroquinazolin-2-amine 化学的及び物理的性質

名前と識別子

-

- 6-fluoroquinazolin-2-amine

- 2-Amino-6-fluoroquinazoline

- SY224211

- AC5166

- AKOS027441575

- A925995

- MFCD12024575

- CS-0084750

- EN300-319526

- DTXSID80733743

- 20028-72-2

- DB-066037

-

- MDL: MFCD12024575

- インチ: InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)

- InChIKey: GYWBVSDGGRQXNQ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C2C=NC(=N)NC2=C1)F

計算された属性

- せいみつぶんしりょう: 163.05457537g/mol

- どういたいしつりょう: 163.05457537g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 51.8Ų

じっけんとくせい

- ふってん: 373.7±34.0℃/760mmHg

6-fluoroquinazolin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-319526-0.05g |

6-fluoroquinazolin-2-amine |

20028-72-2 | 0.05g |

$888.0 | 2023-09-05 | ||

| Enamine | EN300-319526-10.0g |

6-fluoroquinazolin-2-amine |

20028-72-2 | 10.0g |

$6390.0 | 2023-02-24 | ||

| Chemenu | CM213045-1g |

6-Fluoroquinazolin-2-amine |

20028-72-2 | 97% | 1g |

$352 | 2021-08-04 | |

| Chemenu | CM213045-10g |

6-Fluoroquinazolin-2-amine |

20028-72-2 | 97% | 10g |

$972 | 2021-08-04 | |

| Chemenu | CM213045-5g |

6-Fluoroquinazolin-2-amine |

20028-72-2 | 97% | 5g |

$706 | 2021-08-04 | |

| Alichem | A189011851-25g |

6-Fluoroquinazolin-2-amine |

20028-72-2 | 97% | 25g |

$2244.00 | 2023-09-02 | |

| Enamine | EN300-319526-0.5g |

6-fluoroquinazolin-2-amine |

20028-72-2 | 0.5g |

$1014.0 | 2023-09-05 | ||

| Enamine | EN300-319526-5.0g |

6-fluoroquinazolin-2-amine |

20028-72-2 | 5.0g |

$4309.0 | 2023-02-24 | ||

| Chemenu | CM213045-1g |

6-Fluoroquinazolin-2-amine |

20028-72-2 | 97% | 1g |

$211 | 2022-12-28 | |

| Alichem | A189011851-10g |

6-Fluoroquinazolin-2-amine |

20028-72-2 | 97% | 10g |

$1295.32 | 2023-09-02 |

6-fluoroquinazolin-2-amine 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

20028-72-2 (6-fluoroquinazolin-2-amine) 関連製品

- 190273-81-5(5-Fluoroquinazolin-2-amine)

- 190274-01-2(7-Fluoroquinazolin-2-amine)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

推奨される供給者

atkchemica

(CAS:20028-72-2)6-fluoroquinazolin-2-amine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:20028-72-2)6-fluoroquinazolin-2-amine

清らかである:99%/99%

はかる:100mg/250mg

価格 ($):228.0/380.0